molecular formula C13H11N B8761880 2-Methyl-1-naphthaleneacetonitrile CAS No. 69815-53-8

2-Methyl-1-naphthaleneacetonitrile

Cat. No.: B8761880
CAS No.: 69815-53-8
M. Wt: 181.23 g/mol
InChI Key: WRJGSBPPDFYVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-naphthaleneacetonitrile is a nitrile derivative of naphthalene with a methyl substituent at the 2-position and an acetonitrile group (-CH2CN) at the 1-position of the naphthalene ring. Nitriles like this are often intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

CAS No.

69815-53-8

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

2-(2-methylnaphthalen-1-yl)acetonitrile

InChI

InChI=1S/C13H11N/c1-10-6-7-11-4-2-3-5-13(11)12(10)8-9-14/h2-7H,8H2,1H3

InChI Key

WRJGSBPPDFYVSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene , which share structural similarities but differ in substituent positions and functional groups. Below is a comparative analysis based on available

Table 1: Structural and Functional Group Comparison

Compound Structure Functional Groups Key Properties (Inferred or Reported)
Naphthalene Two fused benzene rings None High volatility, low water solubility, classified as a possible human carcinogen .
1-Methylnaphthalene Methyl group at position 1 Methyl (-CH3) Increased lipophilicity compared to naphthalene; moderate volatility; potential respiratory irritant .
2-Methylnaphthalene Methyl group at position 2 Methyl (-CH3) Similar lipophilicity to 1-methylnaphthalene but distinct metabolic pathways; hepatotoxic in rodent studies .
2-Methyl-1-naphthaleneacetonitrile Methyl at position 2, acetonitrile at position 1 Methyl (-CH3), nitrile (-CN) Expected higher polarity and reactivity due to the nitrile group; potential for cyanide release under metabolic conditions (inferred from nitrile chemistry, not directly reported in evidence).

Key Differences and Implications:

Polarity and Solubility :

  • Naphthalene and its methyl derivatives are highly hydrophobic, limiting their environmental mobility in aqueous systems . In contrast, the nitrile group in this compound introduces polarity, likely increasing water solubility and altering environmental partitioning (e.g., soil adsorption vs. water transport) compared to methylnaphthalenes.

Toxicokinetics: Methylnaphthalenes are metabolized via cytochrome P450 enzymes into epoxides and dihydrodiols, contributing to oxidative stress and organ toxicity .

Environmental Persistence :

  • Naphthalene and methylnaphthalenes degrade relatively quickly in air (half-life ~4–10 hours via photooxidation) but persist longer in soil and sediment . The nitrile group could either enhance degradation (via hydrolysis) or prolong persistence depending on microbial activity and pH conditions.

Health Effects :

  • 1- and 2-methylnaphthalene exposure in animals causes respiratory inflammation, hepatic necrosis, and hematological changes . For this compound, nitrile-specific toxicity (e.g., metabolic inhibition, neurotoxicity) would be anticipated but remains unstudied in the cited literature.

Limitations of Available Evidence

However, the methodologies outlined in the evidence—such as literature screening frameworks (Table B-1) and inclusion criteria for health outcomes (e.g., hepatic, renal effects)—highlight the need for targeted studies on nitrile-containing PAH derivatives. For example:

  • Data Gaps: No studies on nitrile-specific metabolism, biomarkers, or chronic toxicity for this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.